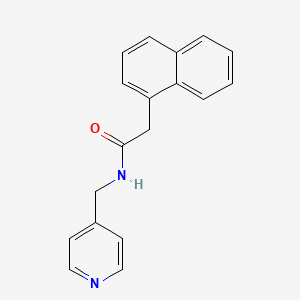

2-Naphthyl-N-(4-pyridylmethyl)ethanamide

Descripción

Overview of the Chemical Compound's Significance within Organic and Medicinal Chemistry

2-Naphthyl-N-(4-pyridylmethyl)ethanamide integrates three key structural motifs: a naphthalene (B1677914) ring system, a pyridine (B92270) ring, and an ethanamide linker. The theoretical significance of this compound lies in the potential for synergistic or novel biological activities arising from the combination of these well-regarded pharmacophores. The naphthalene group offers a rigid, lipophilic scaffold, the pyridine ring provides a basic nitrogen atom capable of hydrogen bonding and salt formation, and the amide linkage introduces a polar, hydrogen-bond donating and accepting group that is prevalent in many pharmaceuticals.

Contextualization within Amide Chemistry and N-Heterocyclic Compound Research

The amide bond is a cornerstone of medicinal chemistry, found in a vast array of drug molecules due to its metabolic stability and ability to participate in hydrogen bonding with biological targets. The synthesis of amides is a fundamental process in organic chemistry, and the exploration of novel amide derivatives remains an active area of research. researchgate.netresearchgate.netnih.gov

N-heterocyclic compounds, such as pyridine, are of immense interest in pharmaceutical research. mdpi.com The nitrogen atom in the pyridine ring can significantly influence a molecule's physicochemical properties, including solubility and receptor-binding affinity. mdpi.com The study of compounds that combine amide functionalities with N-heterocycles is a fertile ground for the discovery of new therapeutic agents. nih.govhymasynthesis.com

Review of Related Naphthalene, Pyridine, and Ethanamide Derivatives in Scholarly Literature

A substantial body of literature underscores the therapeutic potential of derivatives of naphthalene, pyridine, and ethanamide.

Naphthalene Derivatives: The naphthalene scaffold is present in numerous FDA-approved drugs. nih.gov Derivatives have been extensively investigated and have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com The versatility of the naphthalene ring allows for structural modifications that can modulate its biological effects. mdpi.com

Pyridine Derivatives: Pyridine and its derivatives are ubiquitous in medicinal chemistry, exhibiting a broad range of pharmacological activities such as antifungal, antibacterial, antioxidant, and anticancer effects. The pyridine nucleus is a key component in many established drugs. mdpi.com

Ethanamide Derivatives: The ethanamide (or acetamide) moiety is a common feature in many biologically active compounds. Derivatives of ethanamide have been explored for various therapeutic applications, including analgesic and antimicrobial activities.

The following table summarizes the documented biological activities of these related derivatives:

| Chemical Moiety | Documented Biological Activities |

| Naphthalene | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Antihypertensive, Antidiabetic mdpi.comnih.gov |

| Pyridine | Antifungal, Antibacterial, Antioxidant, Anticancer, Antiviral, Anti-inflammatory |

| Ethanamide | Analgesic, Antimicrobial, Anticancer, Anti-inflammatory |

Research Objectives and Scope of Investigation for this compound

A dedicated investigation into this compound would logically pursue several key research objectives. The primary goal would be to synthesize and characterize the compound, confirming its structure using modern analytical techniques such as NMR and mass spectrometry. Following this, a comprehensive evaluation of its biological activities would be warranted, guided by the known properties of its constituent parts.

The scope of such an investigation would likely include:

Synthesis and Characterization: Developing a reliable and efficient synthetic route to obtain the pure compound.

Biological Screening: Assessing the compound's efficacy against a panel of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory and antiviral activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how structural modifications impact its biological activity.

Despite the clear rationale for such research, a thorough search of academic databases and chemical literature reveals no specific studies on this compound. While chemical suppliers list the compound, indicating its synthesis is feasible, it has not been the subject of published academic research. This represents a clear gap in the current scientific knowledge and an opportunity for future investigation into this potentially valuable chemical entity.

Structure

3D Structure

Propiedades

IUPAC Name |

2-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18(20-13-14-8-10-19-11-9-14)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-11H,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTOIMTVDYUTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Naphthyl N 4 Pyridylmethyl Ethanamide

Retrosynthetic Analysis of the 2-Naphthyl-N-(4-pyridylmethyl)ethanamide Scaffold

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The most logical disconnection for this compound is the amide bond, which is a common and reliable bond-forming reaction. This primary disconnection yields two key precursors: 2-naphthylacetic acid and 4-(aminomethyl)pyridine.

This approach simplifies the synthesis into the formation of an amide linkage between a carboxylic acid and a primary amine, a well-established transformation in organic chemistry. Subsequent sections will detail the methodologies for achieving this transformation and the synthesis of the requisite precursors.

Direct Amidation Methodologies for Ethanamide Linkage Formation

The formation of the ethanamide linkage in this compound can be achieved through various direct amidation methods, which have seen significant advancements with the advent of catalytic systems and the application of green chemistry principles.

Catalytic Approaches for Amide Bond Formation

Catalytic methods for amide bond formation are preferable to traditional stoichiometric activating agents as they often proceed under milder conditions and generate less waste. Several catalytic systems are applicable to the synthesis of this compound.

Cobalt-Catalyzed Amidation: Cobalt-based catalysts have emerged as effective promoters of amide bond formation. acs.orgunc.edunih.govresearchgate.net For the synthesis of the target molecule, a cobalt catalyst, such as cobalt(II) chloride or a more complex cobalt-ligand system, could facilitate the direct coupling of 2-naphthylacetic acid and 4-(aminomethyl)pyridine. The mechanism often involves the coordination of the carboxylic acid to the cobalt center, followed by nucleophilic attack by the amine. acs.orgacs.org Light-promoted cobalt-catalyzed amidation from alkenes and amines has also been reported as a highly atom-economical approach. unc.edunih.govresearchgate.neteurekalert.org

Imidazole-Catalyzed Amidation: Imidazole (B134444) and its derivatives can act as organocatalysts for the direct amidation of carboxylic acids. rsc.orgnih.govrsc.orgresearchgate.net In this approach, imidazole activates the carboxylic acid, forming a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by the amine, 4-(aminomethyl)pyridine, to form the desired amide with the regeneration of the imidazole catalyst. This method is attractive due to the low cost and availability of imidazole. rsc.orgnih.govrsc.orgresearchgate.net

Magnesium Nitrate-Catalyzed Amidation: Magnesium nitrate (B79036) has been shown to be an effective and inexpensive catalyst for the direct synthesis of amides from carboxylic acids and amines, particularly when using urea (B33335) as a nitrogen source. rsc.orgnih.govrsc.orgresearchgate.net For the synthesis of this compound, a similar system could be envisioned where magnesium nitrate activates the carboxylic acid, facilitating the nucleophilic attack of 4-(aminomethyl)pyridine.

| Catalyst System | General Reaction Conditions | Mechanistic Feature |

| Cobalt-based Catalysts | Mild to moderate temperatures, often with a ligand. | Coordination of the carboxylic acid to the cobalt center, enhancing its electrophilicity. acs.orgacs.org |

| Imidazole | Moderate temperatures, often in a non-polar solvent. | Formation of a reactive acylimidazolium intermediate. rsc.orgnih.govrsc.orgresearchgate.net |

| Magnesium Nitrate | Elevated temperatures, can be used with various nitrogen sources. | Lewis acidic activation of the carboxylic acid. rsc.orgnih.govrsc.orgresearchgate.net |

Principles of Green Chemistry in Amide Synthesis

The principles of green chemistry are increasingly being applied to amide synthesis to reduce the environmental impact of chemical processes. ucl.ac.uknih.govresearchgate.net

Atom Economy: Catalytic methods significantly improve atom economy by avoiding the use of stoichiometric activating agents, which generate large amounts of byproducts. unc.edueurekalert.org

Use of Less Hazardous Chemical Syntheses: The use of non-toxic and readily available catalysts like imidazole and magnesium nitrate aligns with the principle of using less hazardous materials. rsc.orgnih.govrsc.orgresearchgate.net

Catalysis: As discussed, catalytic approaches are inherently greener than stoichiometric methods. nih.gov

Design for Energy Efficiency: Light-promoted cobalt-catalyzed reactions can proceed under mild conditions, reducing energy consumption. unc.edunih.govresearchgate.net

Safer Solvents and Auxiliaries: Research into performing amidation reactions in greener solvents or even under solvent-free conditions is an active area of investigation. researchgate.net

Synthesis of Key Precursors: Naphthalene (B1677914) and Pyridylmethyl Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors: 2-naphthylacetic acid and 4-(aminomethyl)pyridine.

Synthesis of 2-Naphthylacetic Acid: 2-Naphthylacetic acid can be synthesized through various routes. One common method involves the Willgerodt-Kindler reaction of 2-acetylnaphthalene, followed by hydrolysis. Alternatively, it can be prepared from 2-methylnaphthalene (B46627) via side-chain halogenation and subsequent cyanation and hydrolysis. Friedel-Crafts acylation of naphthalene followed by a series of transformations is also a viable route. google.comsciencemadness.orgbu.edu

Synthesis of 4-(Aminomethyl)pyridine: 4-(Aminomethyl)pyridine is commonly synthesized from 4-cyanopyridine (B195900) through catalytic hydrogenation. google.comfishersci.co.uk Another approach involves the reduction of 4-pyridinecarboxamide, which can be obtained from the corresponding carboxylic acid or ester. A classical route starts from pyridine (B92270), which is first converted to its N-oxide, followed by nitration to 4-nitropyridine-N-oxide. Subsequent reduction of the nitro group and the N-oxide yields 4-aminopyridine, which can then be converted to the aminomethyl derivative. semanticscholar.org

Derivatization and Functionalization of this compound Analogues

The structural framework of this compound offers several opportunities for derivatization to explore structure-activity relationships in various contexts.

Modifications of the Naphthalene Moiety

The naphthalene ring system is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. researchgate.netresearchgate.netyoutube.comscribd.comlibretexts.org The directing effects of the existing substituent (the acetyl group) will influence the position of new functional groups.

Electrophilic Aromatic Substitution:

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group onto the naphthalene ring.

Halogenation: Reaction with halogens in the presence of a Lewis acid can introduce chloro, bromo, or iodo substituents.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group. The position of substitution can be influenced by the reaction temperature. youtube.comscribd.comlibretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions can introduce new acyl or alkyl groups onto the naphthalene ring, although the regioselectivity can be challenging to control. stackexchange.com

The introduction of these functional groups can serve as handles for further chemical transformations, allowing for the synthesis of a diverse library of analogues.

| Reaction | Reagents | Potential Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br₂, FeBr₃ | -Br |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

Alterations of the Pyridylmethyl Functional Group

The pyridylmethyl group in this compound is a key site for chemical modification, offering opportunities to modulate the compound's basicity, steric profile, and potential for intermolecular interactions. Key transformations include N-oxide formation and quaternization of the pyridine nitrogen.

N-Oxide Formation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. A general method for the N-oxidation of pyridyl derivatives involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). For instance, substituted 2-chloromethylpyridyl derivatives have been successfully oxidized to their respective N-oxides at low temperatures. researchgate.net This methodology can be applied to this compound to yield 2-Naphthyl-N-((1-oxido-4-pyridinyl)methyl)ethanamide. The reaction typically proceeds in a chlorinated solvent, and the resulting N-oxide can be isolated and purified using standard chromatographic techniques. researchgate.net

Quaternization: The pyridine nitrogen can act as a nucleophile and react with alkylating agents to form quaternary pyridinium (B92312) salts. This modification introduces a permanent positive charge to the molecule, significantly impacting its solubility and interaction with biological targets. The quaternization is typically achieved by reacting the parent compound with an alkyl halide, such as a bromoalkane, in a suitable solvent like ethanol (B145695). The reaction mixture is heated to facilitate the nucleophilic substitution, and the resulting pyridinium salt can be crystallized from the solution. nih.gov The length and nature of the alkyl chain on the quaternizing agent can be varied to fine-tune the lipophilicity of the resulting derivative. nih.gov

| Transformation | Reagents and Conditions | Expected Product | Potential Impact on Properties |

|---|---|---|---|

| N-Oxide Formation | m-Chloroperoxybenzoic acid (mCPBA), chlorinated solvent, low temperature | 2-Naphthyl-N-((1-oxido-4-pyridinyl)methyl)ethanamide | Altered electronic properties of the pyridine ring, increased polarity |

| Quaternization | Alkyl halide (e.g., bromoalkane), ethanol, reflux | N-(2-Naphthylacetyl)-4-(aminomethyl)pyridinium halide derivatives | Introduction of a permanent positive charge, increased hydrophilicity |

Derivatization at the Ethanamide Nitrogen

The nitrogen atom of the ethanamide linker is another key position for introducing structural diversity into the this compound scaffold. Common derivatizations at this position include N-alkylation and N-acylation, which can influence the compound's conformation, hydrogen bonding capacity, and metabolic stability.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved through various synthetic methods. One common approach involves the deprotonation of the amide N-H with a strong base to form an amidate anion, followed by nucleophilic attack on an alkyl halide. However, direct N-alkylation of amides with alcohols represents a more atom-economical and environmentally benign alternative. rsc.org This transformation is often catalyzed by transition metal complexes and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. A variety of alcohols can be used as alkylating agents, allowing for the introduction of diverse alkyl substituents. rsc.org

N-Acylation: The amide nitrogen can also undergo acylation to form N-acyl-N-(pyridylmethyl)acetamide derivatives. This can be achieved by reacting the parent compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct. For instance, a highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides has been reported using chiral 4-arylpyridine-N-oxide as a catalyst with chloroformates as the acylating agent. nih.gov This highlights the potential for developing stereoselective acylation methods for the amide nitrogen in the target compound.

| Transformation | Reagents and Conditions | Expected Product | Potential Impact on Properties |

|---|---|---|---|

| N-Alkylation | Alcohol, transition metal catalyst; or Base, alkyl halide | N-Alkyl-2-Naphthyl-N-(4-pyridylmethyl)ethanamide derivatives | Increased lipophilicity, altered conformation, removal of hydrogen bond donor |

| N-Acylation | Acid chloride or anhydride, base; or Chloroformate, catalyst | N-Acyl-2-Naphthyl-N-(4-pyridylmethyl)ethanamide derivatives | Increased steric bulk, potential for additional interactions, altered electronic properties |

Advanced Spectroscopic and Structural Characterization of 2 Naphthyl N 4 Pyridylmethyl Ethanamide and Its Derivatives

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution.

For 2-Naphthyl-N-(4-pyridylmethyl)ethanamide, a ¹H NMR spectrum would provide critical information. The spectrum would be expected to show distinct signals for the protons on the naphthyl group, the pyridine (B92270) ring, the methylene (B1212753) bridge connecting the pyridine ring, and the methylene group of the ethanamide moiety. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values would confirm the connectivity of the molecular framework. For instance, the aromatic protons of the naphthyl and pyridyl groups would typically appear in the downfield region (approx. 7.0-8.5 ppm), while the methylene protons would be found in the more upfield region.

A ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon of the amide group would be expected to show a characteristic signal in the highly deshielded region of the spectrum (typically 160-180 ppm). Signals for the aromatic carbons of the naphthyl and pyridine rings would also be observed, along with those for the aliphatic methylene carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide insights into the compound's structure through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as the pyridylmethyl group or the naphthylacetyl group, further corroborating the proposed structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to display several characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ would indicate the presence of the amide C=O (carbonyl) stretching vibration. The N-H stretching vibration of the secondary amide would likely appear as a band in the region of 3300 cm⁻¹. Furthermore, absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1400-1600 cm⁻¹ region) for the naphthyl and pyridine rings would be anticipated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) corresponding to π-π* transitions within the aromatic naphthyl and pyridine ring systems. The presence of these conjugated systems is expected to result in strong absorptions in the ultraviolet region.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. While crystal structure data for closely related molecules like N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide exist, specific data for the title compound is not publicly available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages for this compound would be compared to the theoretical values calculated from its molecular formula (C₁₉H₁₆N₂O). A close correlation between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

Computational and Theoretical Chemistry Studies of 2 Naphthyl N 4 Pyridylmethyl Ethanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of a molecule's properties based on the principles of quantum mechanics. olemiss.edu Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the molecular Schrödinger equation, providing detailed information about the molecule's behavior. wikipedia.org

For 2-Naphthyl-N-(4-pyridylmethyl)ethanamide, DFT, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be a common choice to balance computational cost and accuracy. These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy three-dimensional structure. This optimized structure is the basis for all subsequent property calculations, including vibrational frequencies, electronic properties, and reactivity descriptors.

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity.

A theoretical study would reveal that the HOMO is likely distributed over the electron-rich naphthalene (B1677914) ring, while the LUMO may be localized on the pyridine (B92270) ring and the adjacent carbonyl group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, identifying electrophilic (positive potential, typically around the amide proton) and nucleophilic (negative potential, around the carbonyl oxygen and pyridine nitrogen) sites.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) | Primary Localization |

| HOMO-2 | -7.98 | Naphthalene Ring |

| HOMO-1 | -7.15 | Naphthalene Ring |

| HOMO | -6.23 | Naphthalene Ring / Amide |

| LUMO | -1.45 | Pyridine Ring / Carbonyl |

| LUMO+1 | -0.89 | Pyridine Ring |

| LUMO+2 | -0.21 | Naphthyl Ring System |

| HOMO-LUMO Gap (ΔE) | 4.78 | - |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from several rotatable single bonds. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. This is typically done by systematically rotating key dihedral angles—such as those around the C-N amide bond and the methylene (B1212753) bridges—and calculating the energy of each resulting structure.

The resulting potential energy surface (PES) or energy landscape reveals the global minimum energy conformer as well as other low-energy local minima. This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. For this molecule, key rotations would determine the relative orientation of the naphthyl, amide, and pyridyl moieties.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle 1 (Naphthyl-CH2-C=O) | Dihedral Angle 2 (C-N-CH2-Pyridyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 85.2° | 0.00 |

| 2 | -65.3° | 88.1° | 1.25 |

| 3 | 175.4° | -91.5° | 2.10 |

| 4 | 70.1° | -89.7° | 3.55 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum calculations describe static, low-energy states, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By placing this compound in a simulated environment, such as a box of water molecules, its dynamic behavior, flexibility, and interactions with the solvent can be observed.

An MD simulation would show how the different parts of the molecule move and flex in relation to one another. It would also reveal the stability of intramolecular hydrogen bonds and how the molecule's conformation fluctuates around its energy minima. Such simulations are vital for understanding how the molecule behaves in a biological medium before it interacts with a target receptor.

Docking Studies and Molecular Recognition Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme. nih.gov For this compound, docking studies would be performed against a relevant biological target to predict its potential biological activity.

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy indicates a more stable complex. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a hypothesis for its mechanism of action.

Table 3: Hypothetical Docking Results into a Protein Kinase Active Site (Illustrative Data)

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -9.8 | GLU-91, LEU-135 | H-bond with amide N-H, Hydrophobic |

| 2 | -9.2 | LYS-45, VAL-23 | H-bond with pyridine N, Hydrophobic |

| 3 | -8.5 | PHE-140 | π-π stacking with Naphthyl ring |

Analysis of Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding)

Non-covalent interactions are the dominant forces in molecular recognition and self-assembly. nih.govnih.gov For this compound, several such interactions are possible, both within a single molecule (intramolecular) and between molecules (intermolecular). These include:

Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amide N-H group and the pyridine nitrogen atom, influencing the molecule's conformation. Intermolecular hydrogen bonds between the amide N-H and the carbonyl oxygen (C=O) are crucial for crystal packing. rsc.org

π-π Stacking: The aromatic naphthyl and pyridyl rings can interact via π-π stacking. mdpi.com This type of interaction is important for both molecular recognition at a receptor site and for the stability of the solid-state structure.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice.

Table 4: Analysis of Potential Non-Covalent Interactions (Illustrative Data)

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) | Angle (°) |

| Intermolecular H-Bond | Amide N-H | Carbonyl O | 2.95 | 170.2 |

| Intramolecular π-π | Naphthyl Ring Centroid | Pyridyl Ring Centroid | 4.50 | - |

| Intermolecular π-π | Naphthyl Ring Centroid | Naphthyl Ring Centroid | 3.80 | - |

Computational Approaches for Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.com Based on the low-energy conformations and the electronic features identified through quantum chemical calculations and docking studies, a 3D pharmacophore model for this compound can be constructed. nih.gov

This model would define the spatial arrangement of key chemical features, such as:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the carbonyl oxygen and/or the pyridine nitrogen).

Two aromatic rings (naphthyl and pyridyl).

A hydrophobic group.

This pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to identify other molecules that have a similar arrangement of features and thus may possess similar biological activity.

Table 5: Hypothetical Pharmacophore Features for this compound (Illustrative Data)

| Feature ID | Feature Type | X Coordinate | Y Coordinate | Z Coordinate |

| HBD1 | Hydrogen Bond Donor | 2.15 | -1.05 | 0.30 |

| HBA1 | Hydrogen Bond Acceptor | 1.88 | 0.95 | -0.85 |

| HBA2 | Hydrogen Bond Acceptor | -4.50 | -0.25 | 0.15 |

| ARO1 | Aromatic Ring | 5.30 | 0.10 | 0.05 |

| ARO2 | Aromatic Ring | -7.10 | 0.55 | -0.10 |

Structure Activity Relationship Sar Investigations of 2 Naphthyl N 4 Pyridylmethyl Ethanamide Analogues

Systematic Structural Modifications and Their Influence on Molecular Activity (general context)

The systematic structural modification of a lead compound is a cornerstone of medicinal chemistry and drug discovery. For a scaffold such as 2-Naphthyl-N-(4-pyridylmethyl)ethanamide, this process involves altering specific parts of the molecule to observe the resulting changes in biological or chemical activity. These modifications can include changes to the aromatic systems, the linker, and the various substituents.

In a general context, SAR studies on related N-aryl acetamide (B32628) derivatives have shown that even minor structural changes can have a significant impact on activity. For instance, in a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives evaluated for antiproliferative activities, the nature and position of substituents on the aromatic rings were found to be crucial for potency. researchgate.netnih.gov The introduction of different functional groups can affect the compound's lipophilicity, electronic properties, and steric profile, all of which influence how the molecule interacts with its biological target.

The process of systematic modification allows for the mapping of the chemical space around the lead compound, identifying regions where modifications are well-tolerated and those where they are detrimental to activity. This iterative process of design, synthesis, and testing is fundamental to the development of more potent and selective analogues.

Role of the Pyridylmethyl Moiety in Activity Modulation

The pyridylmethyl moiety in this compound is a key feature that can significantly modulate the compound's activity. The pyridine (B92270) ring, with its nitrogen heteroatom, can participate in various non-covalent interactions, including hydrogen bonding, and metal coordination. The position of the nitrogen atom within the pyridine ring is critical; in the case of the 4-pyridylmethyl group, the nitrogen is positioned to act as a hydrogen bond acceptor.

Studies on related compounds have highlighted the importance of the pyridine ring in molecular recognition. The crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide reveals that the pyridyl groups can engage in π–π stacking interactions, which can be a crucial factor in the binding of a molecule to its target. nih.gov The orientation of the pyridylmethyl group relative to the rest of the molecule is also important, as it dictates the directionality of these interactions.

Modifications to the pyridylmethyl moiety can include altering the substitution pattern on the pyridine ring or replacing it with other heterocyclic systems. These changes can fine-tune the electronic and steric properties of this part of the molecule, thereby modulating its interaction with a biological target. The basicity of the pyridine nitrogen can also be a key determinant of the compound's pharmacokinetic properties.

Influence of the Naphthalene (B1677914) Ring System on Molecular Function

The naphthalene ring system provides a large, lipophilic surface that can engage in van der Waals and π-stacking interactions with biological macromolecules. nih.gov The extended aromatic system of naphthalene is a common feature in many biologically active compounds, and its role in molecular function is often attributed to its ability to form strong interactions with hydrophobic pockets in proteins or to intercalate into DNA.

Systematic modifications of the naphthalene ring, such as the introduction of substituents at various positions, can have a profound effect on activity. For example, the addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system, which may be important for certain types of interactions. Furthermore, the placement of bulky or polar substituents can be used to probe the steric and electronic requirements of the binding site.

| Modification of Naphthalene Ring | Relative Activity |

| Unsubstituted | Baseline |

| 6-Methoxy | Increased |

| 7-Fluoro | Slightly Increased |

| 4-Bromo | Decreased |

This is an interactive data table based on generalized findings from related compound classes.

Impact of Ethanamide Linkage Modifications on Biological or Chemical Behavior

The ethanamide linkage provides a degree of flexibility and specific hydrogen bonding capabilities to the molecule. The amide bond itself is a key structural feature in many biological molecules and drugs, known for its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The planarity of the amide bond also imposes conformational constraints on the molecule. nih.gov

Modifications to the ethanamide linker can include altering its length, introducing substituents on the ethylene (B1197577) bridge, or replacing the amide bond with other functional groups such as an ester, an amine, or a sulfonamide. These changes can affect the molecule's flexibility, hydrogen bonding capacity, and metabolic stability. For example, replacing the amide bond with a more stable isostere can be a strategy to improve a compound's pharmacokinetic profile.

The length of the linker between the naphthalene ring and the amide nitrogen can also be critical. A longer or shorter linker would alter the spatial relationship between the two aromatic systems, which could significantly impact how the molecule fits into its binding site.

| Linker Modification | Effect on Conformation | Potential Impact on Activity |

| Shortening to acetamide | Reduced flexibility | Altered binding geometry |

| Lengthening to propanamide | Increased flexibility | Potential for new interactions |

| Replacement with sulfonamide | Altered H-bonding and geometry | Change in binding mode |

This is an interactive data table illustrating potential outcomes of linker modification.

Development of SAR Models for Compound Optimization

The data generated from systematic SAR studies can be used to develop qualitative and quantitative structure-activity relationship (QSAR) models. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. kg.ac.rsekb.egnih.gov

Qualitative SAR models often take the form of pharmacophore models, which define the essential steric and electronic features required for activity. For this compound analogues, a pharmacophore model might include a hydrophobic aromatic feature (the naphthalene ring), a hydrogen bond acceptor (the pyridine nitrogen), and a hydrogen bond donor/acceptor group (the amide linkage), all arranged in a specific three-dimensional orientation.

Quantitative SAR (QSAR) models use statistical methods to correlate physicochemical properties or molecular descriptors of the compounds with their activity. kg.ac.rsekb.egnih.gov Descriptors can include parameters such as logP (lipophilicity), molecular weight, and various electronic and steric parameters. A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts and accelerating the optimization process. For example, a QSAR model might reveal that increased lipophilicity of the naphthalene ring and a specific electronic charge on the pyridine nitrogen are positively correlated with activity.

The development of robust SAR and QSAR models is an iterative process that relies on a diverse set of high-quality data. These models provide valuable insights into the molecular basis of activity and guide the rational design of more potent and selective compounds.

Chemical Biology and Biological Target Identification of 2 Naphthyl N 4 Pyridylmethyl Ethanamide

The Untapped Potential of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide as a Chemical Probe

A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway. The utility of a compound as a chemical probe is dependent on its potency, selectivity, and known mechanism of action. Without published research on the biological activity of this compound, its potential as a chemical probe is currently unknown. The necessary studies to characterize its interactions with biological macromolecules have not been reported.

Methodologies for Uncovering Molecular Secrets

The identification of the molecular targets of a compound is a cornerstone of chemical biology and drug discovery. Several powerful approaches are routinely employed to achieve this.

Chemical Genetics Approaches

Chemical genetics utilizes small molecules to perturb protein function, offering a conditional and often reversible alternative to traditional genetic methods. A typical chemical genetics screen might involve exposing a library of cell lines or organisms to the compound of interest and observing the resulting phenotypes. Identifying the proteins that are responsible for these changes can reveal the compound's targets. However, no such studies involving this compound have been documented.

Label-Free Target Identification Techniques

Label-free target identification methods offer the advantage of studying compound-protein interactions without the need to chemically modify the small molecule, which can sometimes alter its activity. Techniques such as the cellular thermal shift assay (CETSA) and affinity purification coupled with mass spectrometry (AP-MS) are powerful tools in this regard. These methods rely on detecting changes in protein stability or the direct isolation of binding partners from complex biological mixtures. The application of these techniques to this compound has not been described in the available literature.

Computational and Machine Learning Methods for Target Prediction

In recent years, computational and machine learning approaches have become increasingly valuable for predicting the potential biological targets of small molecules. These in silico methods utilize the chemical structure of a compound to screen against databases of known protein structures and ligand-binding sites. While these predictive tools can generate hypotheses for further experimental validation, there are no published reports of such computational studies being performed for this compound.

The Enigma of Compound-Target Interactions

Understanding the precise manner in which a compound interacts with its biological target is crucial for elucidating its mechanism of action. This includes determining the binding mode—the specific orientation and interactions of the compound within the protein's binding site—and identifying any allosteric effects, where the compound binds to a site distinct from the active site to modulate the protein's function. Without an identified target for this compound, any discussion of its binding mode or potential allosteric effects would be purely speculative.

Mechanistic Elucidation of Chemical Reactivity and Biological Processes Involving 2 Naphthyl N 4 Pyridylmethyl Ethanamide

Studies of Reaction Mechanisms (e.g., C-N bond activation, catalytic cycles)

No specific studies detailing the reaction mechanisms, such as C-N bond activation or participation in catalytic cycles, for 2-Naphthyl-N-(4-pyridylmethyl)ethanamide have been found in the surveyed literature. General principles of amide chemistry would apply, but specific experimental or computational data for this compound are absent.

Kinetic Isotope Effect (KIE) Studies

There are no published Kinetic Isotope Effect (KIE) studies for this compound. Such studies are instrumental in understanding reaction mechanisms by identifying rate-determining steps, but they have not been applied to this compound in the available literature.

Role of Intermolecular Interactions in Modulating Reactivity

While intermolecular interactions are crucial in determining the chemical and physical properties of molecules, no specific studies have been found that investigate the role of these interactions in modulating the reactivity of this compound.

Future Directions and Emerging Research Avenues for 2 Naphthyl N 4 Pyridylmethyl Ethanamide

Exploration of Novel Synthetic Routes and Green Chemistry Enhancements

The synthesis of amides is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. rsc.orgucl.ac.uk However, traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste, prompting a shift towards more sustainable and efficient catalytic approaches. ucl.ac.uk

Future research into the synthesis of 2-Naphthyl-N-(4-pyridylmethyl)ethanamide will likely focus on the development of novel, greener synthetic methodologies. Key areas of exploration could include:

Catalytic Direct Amidation: Moving beyond wasteful stoichiometric activators, research could target the use of catalysts to directly form the amide bond from 2-naphthylacetic acid and 4-(aminomethyl)pyridine. Boronic acid catalysts and various metal catalysts have shown promise in forming amide bonds directly, reducing waste and improving atom economy.

Biocatalytic Synthesis: The use of enzymes, such as lipases or engineered amidases, offers a highly selective and environmentally benign route to amide bond formation. rsc.org Investigating enzymatic routes could provide a sustainable pathway to synthesize this compound under mild conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. indianchemicalsociety.commdpi.comresearchgate.net Applying this technology to the synthesis of this compound could significantly enhance efficiency compared to conventional heating methods. indianchemicalsociety.com A comparative analysis of conventional versus microwave-assisted synthesis for similar amide compounds has demonstrated notable improvements in yield and reaction speed. indianchemicalsociety.com

| Synthesis Approach | Potential Advantages | Relevant Analogs/Methods |

| Catalytic Direct Amidation | Reduced waste, improved atom economy, avoids hazardous reagents. | Boronic acid catalysis, Ruthenium-catalyzed dehydrogenative coupling. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme-catalyzed amide bond formation. rsc.org |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, potential for solvent-free conditions. researchgate.netresearchgate.net | Microwave-assisted direct amidation of carboxylic acids and amines. mdpi.com |

Advanced Characterization Techniques for Enhanced Molecular Understanding

A thorough understanding of a compound's physicochemical properties is paramount for its development. While standard techniques like NMR and mass spectrometry provide foundational data, advanced characterization methods can offer deeper insights into the molecular structure, purity, and solid-state properties of this compound.

Future research should employ a suite of advanced analytical techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-HR-MS are crucial for identifying and characterizing trace-level impurities from synthetic batches, which is essential for any potential pharmaceutical or biological application. drugtargetreview.com

Multi-dimensional NMR Spectroscopy: Advanced 2D NMR techniques (such as COSY, HSQC, HMBC) would be used to unambiguously confirm the chemical structure and stereochemistry. In cases of complex isomerism or conformational dynamics, these methods are indispensable.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. researchgate.netnih.gov This technique would reveal precise bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing and can influence properties like solubility and stability. researchgate.netnih.gov

A detailed structural analysis using these methods would provide a comprehensive molecular profile, forming a critical foundation for computational modeling and structure-activity relationship (SAR) studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Target Identification

For this compound, future research can leverage AI and ML in several transformative ways:

De Novo Drug Design: Generative AI models can design novel molecules from scratch. nih.govnih.gov By using the this compound scaffold as a starting point, these algorithms could generate libraries of virtual analogs with predicted improvements in properties such as binding affinity, selectivity, or metabolic stability.

Predictive Bioactivity and Toxicity Modeling: ML models, trained on large datasets of known compounds, can predict the biological activity and potential toxicity of new molecules before they are synthesized. stanford.edursc.orgtandfonline.com This in silico screening can prioritize the most promising analogs for synthesis, saving significant time and resources. nih.gov

Target Identification and Validation: AI platforms can analyze extensive biological data, including genomic, proteomic, and transcriptomic information, to identify and validate potential protein targets for a given compound. nih.govalliedacademies.orgnih.gov By inputting the structure of this compound, researchers could generate hypotheses about its mechanism of action, guiding future experimental validation. For instance, ML models can predict the binding affinity between a small molecule and a target protein, a key step in identifying potential drug targets. mdpi.com

| AI/ML Application | Objective | Potential Impact |

| Generative Modeling | Design novel analogs with improved properties. | Accelerates the discovery of optimized lead compounds. |

| Predictive QSAR/Tox | Forecast biological activity and toxicity profiles. | Reduces failure rates by prioritizing safer, more effective candidates. stanford.edursc.org |

| Target Deconvolution | Identify potential biological protein targets. | Elucidates mechanism of action and guides biological testing. alliedacademies.org |

Development of Next-Generation Chemical Probes Based on the Ethanamide Scaffold

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com The development of high-quality probes is essential for understanding protein function and validating new drug targets. The structure of this compound, containing a naphthalene (B1677914) group (a known fluorophore) and a pyridine (B92270) ring (a metal-coordinating and hydrogen-bond accepting moiety), makes it an intriguing scaffold for developing next-generation chemical probes.

Future research could focus on modifying the core structure to create specialized tools for chemical biology:

Fluorescent Probes: The intrinsic fluorescence of the naphthalene core could be modulated to develop "turn-on" or "turn-off" fluorescent probes. nih.govnih.govmdpi.com For example, the molecule could be designed so that its fluorescence changes upon binding to a specific protein or ion, allowing for visualization in cellular imaging experiments. bohrium.comnih.gov

Photoaffinity Probes: By incorporating a photoactivatable group (e.g., a diazirine or benzophenone) into the structure, the compound could be converted into a photoaffinity probe. Upon UV irradiation, this probe would form a covalent bond with its binding target, enabling the identification of previously unknown protein interactions.

Targeted Drug Conjugates: The scaffold could serve as a building block for creating more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates, by attaching linkers and warheads to specific points on the naphthalene or pyridine rings.

The versatility of the ethanamide scaffold provides a rich platform for the design and synthesis of sophisticated chemical tools to explore complex biological questions. nih.gov

Q & A

Q. What are the recommended synthetic pathways for 2-Naphthyl-N-(4-pyridylmethyl)ethanamide?

Methodological Answer:

- Acylation of Amines : React 4-pyridylmethylamine with 2-naphthylacetyl chloride in anhydrous conditions. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR in DMSO-d6 to identify aromatic protons (δ 7.0–8.5 ppm) and amide carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry : Apply high-resolution ESI-MS in positive ion mode; expect [M+H] at m/z ~317.1 (exact mass depends on substituents) .

- X-ray Crystallography : Grow crystals via slow evaporation (ethanol/water) to resolve hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How do temperature and pressure affect the solubility of this compound in supercritical CO₂?

Methodological Answer:

-

Experimental Design : Use a saturation method at 308–328 K and 9–19 MPa. Measure solubility via gravimetry or UV-Vis (λmax ~255 nm) .

-

Data Analysis : Correlate results with the Peng-Robinson equation of state. Example solubility trends:

Q. What intermolecular interactions dominate its crystalline packing?

Methodological Answer:

- Hydrogen Bonding : The amide group forms N–H···N or N–H···O bonds with adjacent pyridyl/naphthyl groups. Use Hirshfeld surface analysis to quantify interactions .

- π-π Stacking : The naphthyl and pyridyl rings exhibit face-to-face stacking (3.5–4.0 Å spacing), confirmed by XRD .

- Interpenetration : In polymeric forms, two-dimensional nets may interpenetrate, reducing pore size. Simulate using TOPOS software .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Controlled Experiments :

- Repeat synthesis under inert atmosphere to exclude oxidation byproducts.

- Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., N-(4-pyridylmethyl)acetamide) to identify substituent effects .

Methodological Challenges & Solutions

Q. How can LC-MS/MS parameters be optimized for detecting trace impurities?

Methodological Answer:

- Collision Energy Optimization : Perform data-dependent acquisition (DDA) with stepped CE (10–40 eV) to fragment precursor ions (e.g., m/z 317 → 201 [naphthyl loss]) .

- Ionization Efficiency : Add 0.1% formic acid to enhance protonation in ESI+ mode .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Stability Testing : Store aliquots at -20°C under argon. Monitor degradation via monthly HPLC checks (look for hydrolysis products like 2-naphthylacetic acid) .

- Lyophilization : For aqueous solutions, lyophilize to prevent hydrolytic cleavage of the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.